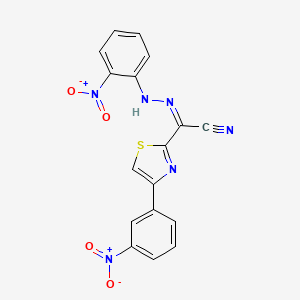

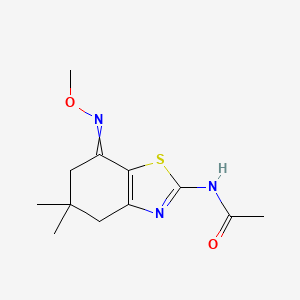

N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Amides can be synthesized through the reaction between acyl chlorides and amines. This reaction involves an initial nucleophilic addition of an amide cation to the carbonyl group, followed by an elimination reaction .Molecular Structure Analysis

Amides are neutral compounds. The amide linkage is planar, even though it’s often shown with a single bond, which should allow free rotation .Chemical Reactions Analysis

Amides can undergo various chemical reactions. For example, they can be hydrolyzed in the presence of dilute acids .Physical and Chemical Properties Analysis

Amides have various physical and chemical properties. For example, they can form hydrogen bonds, which gives them relatively high melting points . Small amides are soluble in water because they can form hydrogen bonds with water molecules .Wissenschaftliche Forschungsanwendungen

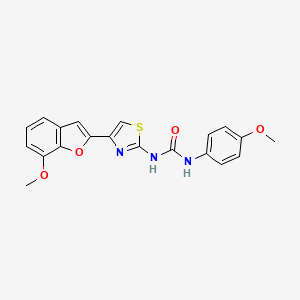

Coordination Chemistry and Ligand Synthesis

N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide can be utilized in coordination chemistry. The compound's structure allows it to act as a ligand in forming metal complexes, particularly with palladium. This application is significant in the synthesis of complex organometallic structures, which are crucial in catalysis and material science (Schick, Pape, & Hahn, 2014).

Sequestration of Actinides

The compound has potential applications in the sequestration of actinides, such as plutonium. This application is particularly relevant in nuclear waste management and environmental remediation. The structural properties of the compound facilitate the formation of strong complexes with actinide ions, aiding in their effective sequestration (Weitl, Raymond, Smith, & Howard, 1978).

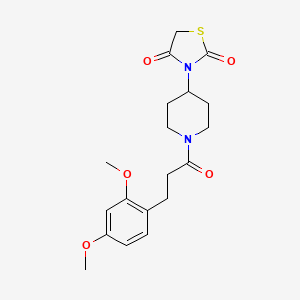

Polymer Synthesis and Bioconjugation

This compound plays a role in the synthesis of acrylic copolymers, particularly those containing poly(ethylene glycol) and dioxolane functional groups. These polymers have potential applications in bioconjugation, a technique used in drug delivery and biotechnology (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

Antitumor Properties

There is research indicating the antitumor properties of compounds structurally related to this compound. These compounds can act as prodrug modifications, which might be useful in cancer treatment strategies (Stevens et al., 1984).

Antioxidant Studies

The compound has been involved in the synthesis of novel N-substituted benzyl/phenyl acetamides, which have shown potential antioxidant activities. This application is relevant in the development of new therapeutic agents that target oxidative stress-related diseases (Ahmad et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-7(16)13-11-14-8-5-12(2,3)6-9(15-17-4)10(8)18-11/h5-6H2,1-4H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYCYMGPGXUOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C(=NOC)CC(C2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)

![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)